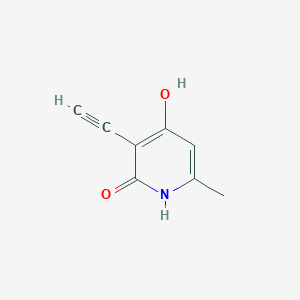

3-Ethynyl-4-hydroxy-6-methylpyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Ethynyl-4-hydroxy-6-methylpyridin-2(1H)-one is a synthetic organic compound that belongs to the pyridinone family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of functional groups such as ethynyl, hydroxy, and methyl on the pyridinone ring can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-4-hydroxy-6-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One possible route could be:

Starting Material: Begin with a suitable pyridine derivative.

Functional Group Introduction: Introduce the ethynyl group via a Sonogashira coupling reaction.

Hydroxylation: Introduce the hydroxy group through selective hydroxylation.

Methylation: Add the methyl group using a methylation reagent such as methyl iodide.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This could include:

Catalyst Optimization: Using efficient catalysts to increase yield.

Reaction Conditions: Optimizing temperature, pressure, and solvent conditions.

Purification: Employing techniques such as crystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-4-hydroxy-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group.

Reduction: The ethynyl group can be reduced to an alkene or alkane.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

Reduction: Reagents such as hydrogen gas with a palladium catalyst.

Substitution: Reagents like alkyl halides for nucleophilic substitution.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alkene or alkane.

Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Studied for its potential biological activities, such as enzyme inhibition.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Ethynyl-4-hydroxy-6-methylpyridin-2(1H)-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group could participate in covalent bonding with target proteins, while the hydroxy group might form hydrogen bonds, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

4-Hydroxy-6-methyl-2-pyridone: Lacks the ethynyl group, which may result in different reactivity and biological activity.

3-Ethynyl-4-hydroxy-2-pyridone: Similar structure but without the methyl group, potentially affecting its chemical properties.

Uniqueness

3-Ethynyl-4-hydroxy-6-methylpyridin-2(1H)-one is unique due to the combination of its functional groups, which can impart distinct chemical reactivity and biological activity compared to other pyridinone derivatives.

Biological Activity

3-Ethynyl-4-hydroxy-6-methylpyridin-2(1H)-one, a pyridine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an ethynyl group and a hydroxyl group, which contributes to its biological activity. The structural formula is as follows:

Research indicates that this compound interacts with various biological targets, primarily focusing on:

- Metabotropic Glutamate Receptors (mGluRs) : This compound has been shown to act as an antagonist at mGluR5, a receptor implicated in neurological disorders such as anxiety and depression. Its binding affinity and functional potency have been demonstrated in various assays .

- Cytotoxic Activity : In vitro studies have reported that this compound exhibits significant cytotoxicity against several cancer cell lines. The mechanism involves inducing apoptosis and cell cycle arrest, particularly in breast cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| Cytotoxicity | 0.48 | MCF-7 (breast cancer) | Induces apoptosis via caspase activation |

| mGluR5 Antagonism | 5.65 ± 1.47 | Rat brain | Competitive binding to mGluR5 |

| Antiproliferative Effects | 0.19 | HCT-116 (colon cancer) | Cell cycle arrest at G1 phase |

Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against various cancer cell lines. Results showed that the compound significantly inhibited cell proliferation in MCF-7 and HCT-116 cells, with IC50 values indicating potent activity. Flow cytometry analysis revealed that the compound triggered apoptosis by increasing caspase 3/7 activity, suggesting its potential as a therapeutic agent for breast and colon cancers .

Study 2: Neurological Implications

Another investigation focused on the compound's interaction with metabotropic glutamate receptors. The study confirmed that this compound serves as a selective antagonist for mGluR5, which is linked to various neurological conditions. This antagonism could provide therapeutic avenues for treating anxiety and depression by modulating glutamate signaling in the brain .

Properties

CAS No. |

74697-15-7 |

|---|---|

Molecular Formula |

C8H7NO2 |

Molecular Weight |

149.15 g/mol |

IUPAC Name |

3-ethynyl-4-hydroxy-6-methyl-1H-pyridin-2-one |

InChI |

InChI=1S/C8H7NO2/c1-3-6-7(10)4-5(2)9-8(6)11/h1,4H,2H3,(H2,9,10,11) |

InChI Key |

VHMFMNBINHUFNY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C#C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.